2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride
Overview
Description
JMV 2959 hydrochloride is a compound known for its role as a growth hormone secretagogue receptor type 1a antagonistIt is particularly noted for its ability to inhibit the growth hormone secretagogue receptor type 1a, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of JMV 2959 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a 1,2,4-triazole ring. The synthetic route typically involves the following steps:
Formation of the 1,2,4-triazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.
Functionalization of the triazole ring:
Final assembly and purification: The final product is obtained through a series of purification steps, including crystallization and chromatography.
Industrial production methods for JMV 2959 hydrochloride are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
JMV 2959 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JMV 2959 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of the growth hormone secretagogue receptor type 1a.
Biology: It is used to study the biological effects of inhibiting the growth hormone secretagogue receptor type 1a, including its impact on growth hormone release and metabolic processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to abnormal growth hormone levels, such as acromegaly and growth hormone deficiency.
Mechanism of Action
JMV 2959 hydrochloride exerts its effects by binding to the growth hormone secretagogue receptor type 1a, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligand, ghrelin, which is responsible for stimulating the release of growth hormone. By blocking this interaction, JMV 2959 hydrochloride effectively reduces the release of growth hormone and modulates various physiological processes regulated by this hormone .
Comparison with Similar Compounds
JMV 2959 hydrochloride is unique in its high affinity and specificity for the growth hormone secretagogue receptor type 1a. Similar compounds include:
Hexarelin: A growth hormone secretagogue receptor agonist that stimulates growth hormone release.
MK-677: A growth hormone secretagogue receptor agonist with a longer duration of action compared to JMV 2959 hydrochloride.
GHRP-6: Another growth hormone secretagogue receptor agonist with similar properties to hexarelin.
JMV 2959 hydrochloride stands out due to its antagonistic properties, making it a valuable tool for studying the inhibition of the growth hormone secretagogue receptor type 1a.
Properties
IUPAC Name |
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O2.ClH/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26;/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37);1H/t27-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRDZYKIVMLOJQ-HZPIKELBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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